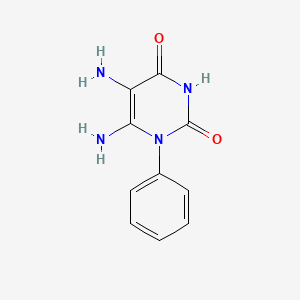

5,6-diamino-1-phenylpyrimidine-2,4(1H,3H)-dione

Overview

Description

5,6-diamino-1-phenylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response, and apoptosis .

Mode of Action

5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione interacts with its target, PARP-1, by inhibiting its activity . The presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the NI site of the enzyme . This interaction compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair damage pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for diseases where increased PARP-1 expression is observed, such as melanomas, breast cancer, lung cancer, and other neoplastic diseases .

Biochemical Analysis

Biochemical Properties

5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione has been found to interact with a variety of enzymes and proteins. For instance, it has been identified as a potential inhibitor against PARP-1, a highly conserved DNA-binding protein . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the NI site of the enzyme .

Cellular Effects

In terms of cellular effects, 5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione has been shown to have significant anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit PARP-1, which is involved in DNA repair damage .

Biological Activity

5,6-Diamino-1-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: CHNO

- CAS Number: 12681682

- IUPAC Name: this compound

Biological Activities

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance:

- A study highlighted that certain pyrimidine derivatives showed potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) with IC values ranging from 0.01 to 0.12 µM depending on the specific structure and substituents present .

Mechanism of Action

The mechanism of action for this compound involves interactions with specific enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has been suggested that pyrimidine derivatives can interact with tyrosine kinases and other signaling pathways involved in oncogenesis .

- Cell Cycle Modulation: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic markers .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.09 ± 0.0085 | |

| A549 | 0.03 ± 0.0056 | ||

| HCT116 | 0.12 ± 0.064 | ||

| Enzyme Inhibition | Various | Varies |

Recent Studies

- Pyrimidine Derivatives in Cancer Therapy : A comprehensive review analyzed various pyrimidine derivatives for their anticancer potential, noting that compounds similar to 5,6-diamino-1-phenylpyrimidine showed enhanced efficacy compared to standard treatments .

- Mechanistic Insights : Another study explored the interaction of pyrimidine derivatives with cellular targets and their influence on apoptosis-related pathways .

- Comparative Analysis : The biological activity of 5,6-diamino-1-phenylpyrimidine was compared with other similar compounds like 5,6-diamino-1-(4-chlorophenyl)pyrimidine, indicating variations in potency based on structural modifications.

Properties

IUPAC Name |

5,6-diamino-1-phenylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-7-8(12)14(10(16)13-9(7)15)6-4-2-1-3-5-6/h1-5H,11-12H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZONLGVDUWPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244975 | |

| Record name | 5,6-Diamino-1-phenyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15837-47-5 | |

| Record name | 5,6-Diamino-1-phenyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diamino-1-phenyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.